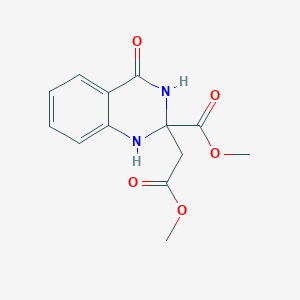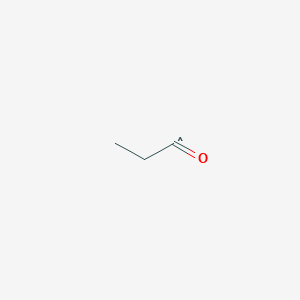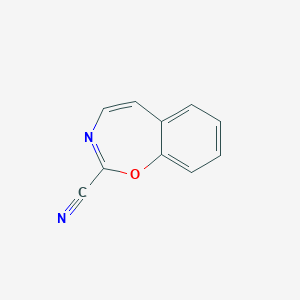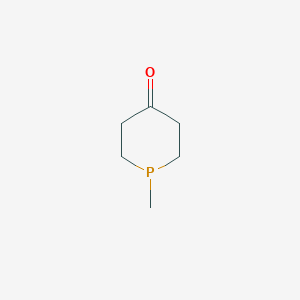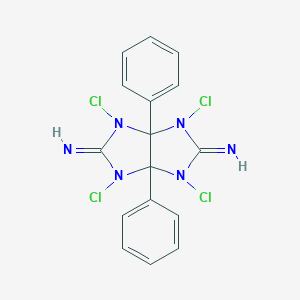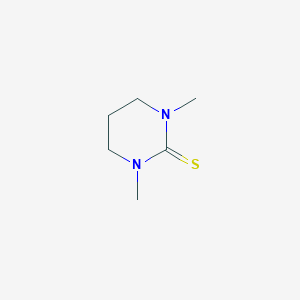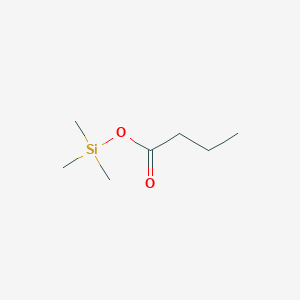
Butanoic acid, trimethylsilyl ester
Übersicht
Beschreibung
Butanoic acid, trimethylsilyl ester, also known as Butyric acid, trimethylsilyl ester or Butyroxytrimethylsilane, is a chemical compound with the formula C7H16O2Si . It has a molecular weight of 160.2862 .
Synthesis Analysis
The synthesis of an ester, such as Butanoic acid, trimethylsilyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of Butanoic acid, trimethylsilyl ester consists of a butanoic acid molecule where one of the hydrogens in the carboxyl group has been replaced by a trimethylsilyl group . This structure can be represented in 2D or 3D molecular models .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions
Butanoic acid, trimethylsilyl ester plays a role in cyclization reactions. For instance, it's involved in the formation of 6-chloro-3,5-dioxo esters and 2-alkylidene-4-methoxytetrahydrofurans through chemo-, regio-, and stereoselective cyclizations (Langer & Krummel, 2001).
Derivatization for Analytical Purposes
Trimethylsilyl esters are used in derivatization for GC analysis. They offer a mild and safe alternative for derivatizing acidic herbicides, enhancing the detection and analysis of these compounds (Ranz, Korpecka, & Lankmayr, 2008).
Derivatization in Biochemical Analysis
The compound is also used in derivatizing orotic acid for GC/MS analysis. This method improves the detection limit and linearity for biochemical analyses (Húšková et al., 2004).
Electrochemical Applications
Butanoic acid, trimethylsilyl ester, is relevant in electrochemical applications like cyanosilylation of carbonyl compounds. It's used in microflow reactors for producing compounds like amino alcohols, amides, and esters (Sato et al., 2021).
Microwave Chemistry
In microwave chemistry, the compound is involved in synthesizing esters like heptyl butanoate. Microwave irradiation enhances conversion yields compared to conventional heating (Sakemi, Serpone, & Horikoshi, 2021).
Identification of Polar Oxygenated Compounds
Butanoic acid, trimethylsilyl ester, aids in identifying and quantifying aerosol polar oxygenated compounds. It's used for derivatizing carboxylic groups for GC/MS analysis (Jaoui et al., 2004).
Biomass-Upgrading Processes
The compound is significant in biomass-upgrading processes. It's used in ketonization reactions of carboxylic acids and esters over ceria−zirconia catalysts for C−C coupling (Gaertner et al., 2010).
Safety And Hazards
While specific safety data for Butanoic acid, trimethylsilyl ester is not available, general safety precautions for handling esters include avoiding contact with skin and eyes, not breathing in vapors or spray, and not eating, drinking, or smoking when using the product . Protective clothing, gloves, and eye/face protection should be worn .
Eigenschaften
IUPAC Name |
trimethylsilyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUKTJZXUYZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333969 | |
| Record name | Trimethylsilyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, trimethylsilyl ester | |
CAS RN |
16844-99-8 | |
| Record name | Trimethylsilyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



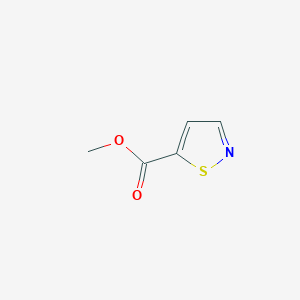
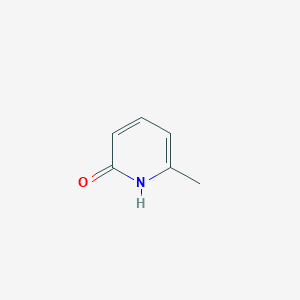
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
